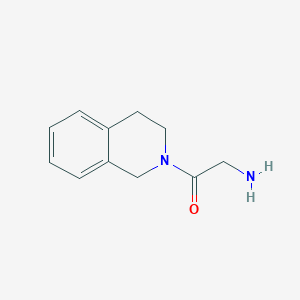
2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone, also known as 2-Amino-1-isoquinolineethanone, is a heterocyclic organic compound belonging to the isoquinoline family. It is a colorless solid that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and pharmaceuticals. This compound is a versatile building block and has been used in the synthesis of various organic compounds, including drugs and other bioactive molecules.
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
Antiviral Activity
Indole derivatives, which can be synthesized from this compound, have shown antiviral activity . For example, certain derivatives have shown inhibitory activity against influenza A . Another study found that even though the anti-HIV activity of a certain derivative was limited compared to efavirenz, it could serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .
Anti-Inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory activity . This makes the compound a potential starting point for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . They have been found to be biologically active compounds that can be used for the treatment of cancer cells .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could be used in the development of new antioxidants .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that the compound could be used in the development of new antidiabetic drugs .
Antimalarial Activity
Indole derivatives have shown antimalarial activity . This suggests that the compound could be used in the development of new antimalarial drugs .
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, are key fragments of a diverse range of alkaloids and bioactive molecules . They have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to function as antineuroinflammatory agents . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules.
Biochemical Pathways
Given the broad biological activities of thiqs, it can be inferred that multiple pathways could potentially be affected .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the diverse biological activities of THIQs, the effects could potentially be wide-ranging .
Propiedades
IUPAC Name |
2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIFKULLEDZOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)
![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)
![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)
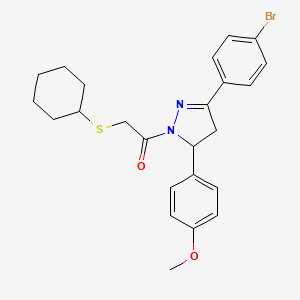

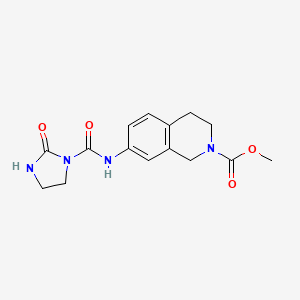
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)
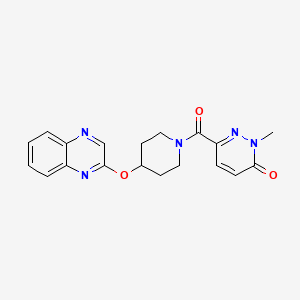
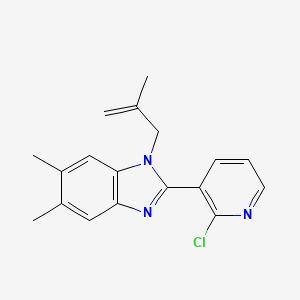
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)